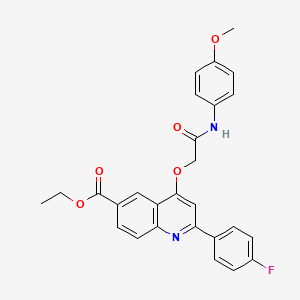

Ethyl 2-(4-fluorophenyl)-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate

Description

Ethyl 2-(4-fluorophenyl)-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate is a quinoline-based small molecule characterized by a 4-fluorophenyl substituent at position 2, a carboxyethyl group at position 6, and a complex ethoxy linker at position 2. This linker incorporates a 4-methoxyphenylamine group conjugated to an oxoethyl moiety. Its synthesis likely involves palladium-catalyzed cross-coupling reactions for aryl group introduction and subsequent functionalization of the ethoxy side chain .

Properties

IUPAC Name |

ethyl 2-(4-fluorophenyl)-4-[2-(4-methoxyanilino)-2-oxoethoxy]quinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23FN2O5/c1-3-34-27(32)18-6-13-23-22(14-18)25(15-24(30-23)17-4-7-19(28)8-5-17)35-16-26(31)29-20-9-11-21(33-2)12-10-20/h4-15H,3,16H2,1-2H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDRXKLCLZSJQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular formula for Ethyl 2-(4-fluorophenyl)-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate is . Its structure includes a quinoline core, which is known for various biological activities, and functional groups that may enhance its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Weight | 362.38 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | 1142215-53-9 |

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, quinoline derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.

In a study examining related quinoline derivatives, it was found that they effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspases and the modulation of apoptosis-related proteins such as Bcl-2 and Bax .

Antimicrobial Properties

Compounds similar to this compound have also shown antimicrobial activity. Research indicates that quinoline derivatives can inhibit bacterial growth by interfering with DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. This suggests potential applications in treating bacterial infections .

Neuroprotective Effects

Emerging evidence suggests that certain quinoline derivatives possess neuroprotective effects. They may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neuroinflammatory pathways positions this compound as a candidate for further research in neuroprotection .

Case Study 1: Anticancer Effects

A recent study evaluated the anticancer effects of a similar quinoline derivative on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations. Mechanistic studies revealed that the compound induced G1 phase cell cycle arrest and promoted apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, a related compound was tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antibacterial activity attributed to the quinoline scaffold .

Scientific Research Applications

Histone Deacetylase Inhibition

One of the primary applications of this compound is as an HDAC inhibitor. HDACs play a crucial role in the regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. Ethyl 2-(4-fluorophenyl)-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate has been shown to exhibit potent HDAC inhibitory activity, making it a candidate for cancer therapy.

Case Study: Cancer Cell Lines

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to reduced cell viability and proliferation.

Antiproliferative Effects

The compound has also been investigated for its antiproliferative effects against several types of cancer. Research indicates that it can inhibit cell growth through multiple pathways, including cell cycle arrest and modulation of signaling pathways involved in cell survival.

Data Table: Antiproliferative Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HCT116 (Colon) | 12 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 20 | Inhibition of signaling pathways |

Potential for Combination Therapy

This compound shows promise when used in combination with other chemotherapeutic agents. Studies suggest that combining this compound with conventional treatments may enhance therapeutic efficacy while reducing side effects.

Case Study: Combination with Doxorubicin

A study demonstrated that when used alongside doxorubicin, the compound significantly reduced the IC50 value of doxorubicin in resistant cancer cell lines, suggesting a synergistic effect that could overcome drug resistance.

Neuroprotective Effects

Emerging research indicates that this compound may also possess neuroprotective properties. Preliminary studies suggest it could protect neuronal cells from oxidative stress and apoptosis, which is relevant for neurodegenerative diseases.

Data Table: Neuroprotective Activity

| Treatment | Cell Viability (%) | Mechanism |

|---|---|---|

| Control | 100 | Baseline |

| Compound Alone | 85 | Reduced oxidative stress |

| Compound + Stress | 90 | Protection against apoptosis |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a family of 4-substituted quinoline carboxylates. Key structural analogs and their distinguishing features include:

Key Observations :

- Quinoline vs. Benzamide Cores: The target compound’s quinoline scaffold may enhance π-π stacking in protein binding compared to benzamide-based L3, though L3 shows confirmed EthR inhibition .

- Substituent Impact : The 4-fluorophenyl group at position 2 may improve metabolic stability over bromo/chloro analogs, as fluorine reduces oxidative degradation .

Pharmacological Potential

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 2-(4-fluorophenyl)-4-(2-((4-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate?

- Methodological Answer : Synthesis typically involves three key steps:

- Condensation : Reacting precursors like ethyl acetoacetate with aromatic amines under acidic or alkaline conditions to form intermediates (e.g., quinoline backbone) .

- Cyclization : Using catalysts like ceric ammonium nitrate (CAN) to facilitate ring closure, as seen in analogous quinoline syntheses .

- Esterification/Functionalization : Introducing the 4-methoxyphenylamino-2-oxoethoxy group via nucleophilic substitution or coupling reactions, followed by purification via silica gel column chromatography (petroleum ether/EtOAc eluent) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and hydrogen bonding patterns (e.g., NH protons in the 4-methoxyphenyl group) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for structural validation (e.g., analogous quinoline derivatives in ).

- Elemental Analysis : Ensures purity (>95%) by matching experimental and theoretical C/H/N ratios .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of this quinoline derivative?

- Methodological Answer :

- Catalyst Screening : CAN (10 mol%) enhances cyclization efficiency compared to traditional acids .

- Solvent Selection : Polar aprotic solvents (e.g., CHCN) improve nucleophilic substitution rates for functionalization steps .

- Temperature Control : Reflux conditions (70–150°C, depending on step) balance reaction speed and side-product minimization .

- Purification : Gradient elution in column chromatography (petroleum ether to EtOAc) isolates the target compound from byproducts .

Q. How can contradictions in spectral data (e.g., unexpected H NMR shifts) be resolved?

- Methodological Answer :

- 2D NMR Techniques : COSY and NOESY identify through-space couplings to confirm substituent orientation .

- Computational Modeling : DFT calculations predict NMR chemical shifts and compare with experimental data .

- X-ray Diffraction : Single-crystal analysis provides unambiguous structural assignments, resolving ambiguities in planar quinoline systems .

Q. What strategies are used to assess the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Screen for anti-inflammatory activity via NF-κB pathway inhibition (e.g., TNF-α/IL-6 ELISA in macrophage models) .

- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 or kinase domains) using software like AutoDock Vina .

- SAR Studies : Modify the 4-methoxyphenyl or fluorophenyl groups to evaluate potency trends .

Q. How should researchers address discrepancies in reaction outcomes under similar conditions?

- Methodological Answer :

- Parameter Isolation : Test variables individually (e.g., catalyst loading, solvent polarity) to identify critical factors .

- Byproduct Analysis : Use LC-MS or GC-MS to detect intermediates (e.g., incomplete cyclization products) .

- Reagent Purity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., esterification) to prevent hydrolysis .

Data Analysis & Mechanistic Questions

Q. What computational tools are recommended for studying the reaction mechanism of this compound’s synthesis?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models transition states and intermediates (e.g., cyclization via CAN-mediated pathways) .

- Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to derive rate constants and propose mechanisms .

Q. How can researchers validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability Tests : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC over 24–72 hours .

- Metabolic Profiling : Use liver microsome assays to identify CYP450-mediated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.